1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one
Overview
Description
1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by a piperidin-4-one core structure substituted with a sulfonyl group attached to a 2,4,5-trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the piperidin-4-one.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted piperidin-4-one derivatives.
Scientific Research Applications
1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidin-4-one
- 1-[(2,3,5-Trimethylphenyl)sulfonyl]piperidin-4-one
- 1-[(3,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one
Uniqueness: 1-[(2,4,5-Trimethylphenyl)sulfonyl]piperidin-4-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group also imparts distinct physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)sulfonylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-8-12(3)14(9-11(10)2)19(17,18)15-6-4-13(16)5-7-15/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCDBOCDGPVRHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(=O)CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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